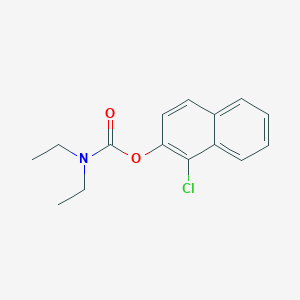

1-Chloronaphthalen-2-yl diethylcarbamate

描述

1-Chloronaphthalen-2-yl diethylcarbamate is an organic compound with the molecular formula C15H16ClNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a carbamate functional group

属性

IUPAC Name |

(1-chloronaphthalen-2-yl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-13-10-9-11-7-5-6-8-12(11)14(13)16/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRQWUARULYKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C2=CC=CC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloronaphthalen-2-yl diethylcarbamate typically involves the reaction of 1-chloronaphthalene with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Types of Reactions

1-Chloronaphthalen-2-yl diethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced carbamate derivatives.

科学研究应用

1-Chloronaphthalen-2-yl diethylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-Chloronaphthalen-2-yl diethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

相似化合物的比较

1-Chloronaphthalen-2-yl diethylcarbamate can be compared with other similar compounds, such as:

1-Chloronaphthalen-2-yl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group.

1-Chloronaphthalen-2-yl phenylcarbamate: Contains a phenyl group instead of a diethyl group.

1-Chloronaphthalen-2-yl ethylcarbamate: Contains an ethyl group instead of a diethyl group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that may not be achievable with other similar compounds.

生物活性

1-Chloronaphthalen-2-yl diethylcarbamate is an organic compound that belongs to the carbamate class, characterized by its unique chemical structure and potential biological activities. With the molecular formula C15H16ClNO2, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its possible antimicrobial and antitumor properties.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a chlorine atom and a diethylcarbamate group. This structural configuration influences its interaction with biological systems and its overall activity.

Carbamates, including this compound, are known to interact with various enzymes and receptors in biological systems. The primary mechanism involves the inhibition of enzyme activity, which can lead to significant physiological effects. Specifically, this compound may affect neurotransmitter levels by inhibiting acetylcholinesterase, similar to other carbamate derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating various carbamates demonstrated that compounds with halogen substitutions often show enhanced antibacterial activity against Gram-positive bacteria and mycobacterial strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Mycobacterium tuberculosis | Significant | |

| Escherichia coli | Low |

Antitumor Activity

The potential antitumor effects of this compound have also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although detailed mechanisms remain under investigation. The structure-activity relationship (SAR) indicates that modifications in the carbamate group can significantly alter the compound's efficacy against various cancer types .

Table 2: Antitumor Efficacy of Related Carbamates

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | |

| 4-Chlorocinnamanilide | HeLa (Cervical) | 5 | |

| Caffeic acid derivative | A549 (Lung) | 10 |

Case Studies

- Antimicrobial Study : A comprehensive evaluation of several carbamates, including this compound, revealed promising results against resistant strains of bacteria such as MRSA. The study highlighted the importance of halogen substitution in enhancing antibacterial properties .

- Antitumor Evaluation : In vitro studies on breast cancer cell lines indicated that the compound could inhibit cell proliferation effectively. Further research is necessary to elucidate the specific pathways involved and to optimize its structure for improved efficacy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloronaphthalen-2-yl diethylcarbamate, and how can competing byproducts be minimized?

- Methodological Answer : The synthesis involves reacting 1-chloronaphthalen-2-amine with chloroethyl chloroformate or triphosgene in the presence of a base like triethylamine. Steric effects and reaction conditions (e.g., molar ratios, temperature) dictate product distribution. For example, triphosgene with triethylamine at 0–25°C favors carbamate formation over alkyl chloride byproducts. Use stoichiometric control (e.g., 1.5–2 equivalents of triphosgene) and monitor reaction progress via TLC or HPLC to minimize dichloride byproducts .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

- Methodological Answer :

- 13C NMR : Look for signals at δ ≈ 146–155 ppm (carbamate carbonyl) and δ ≈ 40–45 ppm (diethyl groups). Compare with analogous carbamates like (R)-1-phenylpropan-2-yl diethylcarbamate .

- IR : Carbamate C=O stretches appear near 1700–1750 cm⁻¹.

- HRMS : Calculate the molecular ion ([M+H]+) for C₁₅H₁₇ClNO₂ (expected m/z: 286.0974). Discrepancies >5 ppm suggest impurities or misassignment .

Q. What are the recommended crystallization techniques for this compound?

- Methodological Answer : Use slow evaporation in a 1:1 dichloromethane/hexane mixture. For high-purity crystals, refine structures using SHELXL with anisotropic displacement parameters and hydrogen atom placement via riding models. Validate refinement with R1 < 0.05 and wR2 < 0.15 .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at the 1-position and carbamate group at the 2-position create steric hindrance, favoring SN1 mechanisms in polar solvents (e.g., DMF). Use Hammett plots to correlate substituent effects with reaction rates. Compare with 4-chloro-1-hydroxynaphthalene derivatives to isolate electronic contributions .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo models?

- Methodological Answer : Address discrepancies by:

- Dose calibration : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with in vivo exposure levels.

- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS.

- Species-specific assays : Compare murine hepatocyte metabolism with human CYP450 isoforms .

Q. How can computational methods (DFT, molecular docking) predict the environmental persistence or bioactivity of this compound?

- Methodological Answer :

- DFT : Calculate Gibbs free energy of hydrolysis (ΔG‡) to estimate environmental half-life.

- Docking : Screen against acetylcholinesterase (AChE) or cytochrome P450 using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst selection : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP ligands).

- Process monitoring : Implement PAT (Process Analytical Technology) with inline FTIR to track enantiomeric excess (ee).

- Purification : Optimize chiral chromatography (e.g., amylose-based columns) with heptane/ethanol gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。